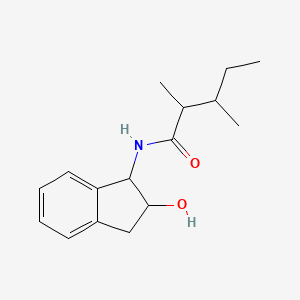![molecular formula C20H24N2O2 B6638084 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6638084.png)
3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide, also known as HPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has a molecular weight of 344.44 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cell growth and survival. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the activity of the protein Bcl-2, which is involved in regulating apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, as well as neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer treatment. In addition, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide can be achieved through a multi-step process involving the reaction of 3-(1-hydroxyethyl)pyrrolidine with N-phenylbenzamide. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, suggesting that it may have potential as a treatment for these neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(23)18-10-11-22(14-18)13-16-6-5-7-17(12-16)20(24)21-19-8-3-2-4-9-19/h2-9,12,15,18,23H,10-11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADASPSGRBMHLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)
![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)
![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)

![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)